molecular formula C16H15N3O4S B5686320 2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

Cat. No.: B5686320
M. Wt: 345.4 g/mol
InChI Key: GADKWKDZRMLCON-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a 3,4-dimethoxyphenyl group and an acetamide moiety is not commonly found in other compounds, making it a valuable subject for further research .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)19(8-18-15)6-13(17)20/h3-5,7-8H,6H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKWKDZRMLCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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